2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c23-14(18-10-13-2-1-9-25-13)11-26-17-20-19-16(27-17)22-7-5-21(6-8-22)15(24)12-3-4-12/h1-2,9,12H,3-8,10-11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKHZSOFNAWOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel hybrid molecule featuring a thiadiazole scaffold linked to a piperazine moiety. This structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiadiazole Ring : Known for its diverse biological activities, including anticancer and antimicrobial effects.
- Piperazine Moiety : Often associated with psychoactive properties and used in various pharmaceutical applications.
- Furan Group : Contributes to the compound's lipophilicity and potential for biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds related to the thiadiazole scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
In Vitro Studies
- Cytotoxicity Assays : The compound was evaluated using the MTT assay against MCF-7 and HepG2 cell lines. The results indicated:
- Apoptotic Induction : Analysis of apoptotic markers revealed:
In Vivo Studies
In vivo studies demonstrated that the compound effectively targeted tumor cells in animal models. A radioactive tracing study illustrated its ability to localize within sarcoma cells, enhancing its therapeutic potential .
Antimicrobial Activity
Beyond its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial effects. The presence of the thiadiazole ring is known to confer broad-spectrum antimicrobial activity.
Case Studies
- Inhibition of Pathogenic Bacteria : Compounds with similar scaffolds have shown effective inhibition against Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound's derivatives have been tested against fungi like Candida albicans, showing promising results with low MIC values.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by modifications to their structure. Key findings include:
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing thiadiazole and piperazine derivatives exhibit significant antimicrobial properties. For example, research has shown that similar compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer activities. The presence of the furan group enhances the compound's ability to interact with biological targets involved in cancer progression. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Neuroprotective Effects
Research into neuroprotective agents has highlighted the role of piperazine derivatives in protecting neuronal cells from oxidative stress and apoptosis. The incorporation of furan and thiadiazole groups may enhance these protective effects, making this compound a candidate for treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of thiadiazole derivatives, the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used as controls .
Case Study 2: Anticancer Activity
A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it selectively induced cell death in tumor cells while sparing normal cells, showcasing its potential as a targeted anticancer therapy .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Sulfur
The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the sulfur atom, particularly under basic conditions.
Mechanism : The thiadiazole sulfur acts as a leaving group, replaced by nucleophiles (e.g., amines, thiols).
Hydrolysis of the Acetamide Group
The acetamide side chain is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Application : Hydrolysis products are intermediates for further functionalization (e.g., esterification).
Reactivity of the Piperazine-Cyclopropanecarbonyl Moiety
The piperazine ring undergoes alkylation or acylation at its secondary amine, while the cyclopropane ring may open under strong acids.
Note : Cyclopropane stability is pH-dependent; ring opening is avoided in neutral/buffered conditions .
Electrophilic Substitution on the Furan Ring
The furan group participates in electrophilic substitutions, though less readily than aromatic rings.
| Reaction | Conditions | Reagents | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Nitronium ion | 5-Nitro-furan derivative | 40% | |
| Bromination | Br2 in CCl4, RT | Bromine | 5-Bromo-furan derivative | 55% |
Limitation : Harsh conditions risk furan ring degradation .
Oxidation of the Thioether Linkage
The thioether (-S-) between the thiadiazole and acetamide oxidizes to sulfoxide or sulfone.
| Oxidizing Agent | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| H2O2 (30%) | Acetic acid, RT, 6h | Sulfoxide derivative | 60% | |
| mCPBA | DCM, 0°C, 2h | Sulfone derivative | 75% |
Biological Relevance : Sulfoxide/sulfone derivatives often exhibit enhanced solubility and target affinity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable modifications at the thiadiazole or furan positions.
Biological Activity and Reactivity
The compound’s bioactivity correlates with its ability to undergo in situ transformations:
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs (Table 1) highlight variations in substituents and their impact on properties:
Key Observations:
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what are critical optimization steps?
Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazides and carboxylic acid derivatives under acidic conditions. For example:
- Step 1: React cyclopropanecarbonyl piperazine with thiosemicarbazide in the presence of POCl₃ at 90°C to form the thiadiazole core .
- Step 2: Introduce the thioacetamide moiety via nucleophilic substitution using 2-chloro-N-(furan-2-ylmethyl)acetamide and potassium carbonate in refluxing ethanol .
- Optimization: Adjust pH during precipitation (e.g., pH 8–9 with ammonia) to improve yield . Recrystallization in DMSO/water mixtures enhances purity .
Basic: What analytical techniques are essential for structural validation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, furan protons at δ 6.3–7.4 ppm) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, particularly for the cyclopropane and thiadiazole moieties .
Advanced: How do structural modifications (e.g., cyclopropane vs. phenyl substituents) influence biological activity?
Answer:
- Cyclopropane Group: Enhances metabolic stability by reducing oxidative metabolism. Compare activity against analogs with phenyl or acetyl substituents .
- Thiadiazole Core: Replace sulfur with oxygen (oxadiazole) to evaluate changes in antibacterial potency. Thiadiazoles often exhibit stronger Gram-positive activity due to membrane interaction .
- Methodology: Use MIC assays against Staphylococcus aureus and Escherichia coli to quantify structure-activity relationships (SAR) .
Advanced: What in vitro models are suitable for evaluating its pharmacokinetic properties?
Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Cyclopropane groups may reduce CYP450-mediated degradation .
- Permeability: Perform Caco-2 cell assays to predict intestinal absorption. Piperazine derivatives often show moderate permeability (Papp > 1 × 10⁻⁶ cm/s) .
- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to measure unbound fraction. Thiadiazoles with lipophilic groups may exhibit >90% binding .
Advanced: How can researchers resolve contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic activity)?
Answer:
- Dose-Response Analysis: Test across a broad concentration range (0.1–100 µM) to differentiate therapeutic vs. cytotoxic effects .
- Target Selectivity: Screen against kinase panels (e.g., EGFR, VEGFR2) to identify off-target interactions that may explain cytotoxicity .
- Mechanistic Studies: Use transcriptomics (RNA-seq) to compare gene expression profiles in bacterial vs. mammalian cells exposed to the compound .
Advanced: What strategies are recommended for improving aqueous solubility without compromising bioactivity?
Answer:
- Salt Formation: React with hydrochloric acid to generate a water-soluble hydrochloride salt .
- Prodrug Design: Introduce phosphate or glycoside groups at the acetamide nitrogen, which hydrolyze in vivo .
- Co-solvent Systems: Use β-cyclodextrin inclusion complexes or PEG-based formulations to enhance solubility during in vitro assays .
Advanced: What computational tools are effective for predicting binding modes to biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI), a common target for thiadiazoles .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the cyclopropane-thiadiazole complex in FabI’s hydrophobic pocket .
- QSAR Models: Train models with descriptors like LogP, polar surface area, and H-bond acceptors to predict antimicrobial IC₅₀ values .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Genetic Knockdown: Use CRISPR-Cas9 to silence putative targets (e.g., FabI) in S. aureus and measure resistance development .
- Metabolomics: Profile bacterial metabolites (via GC-MS) after treatment to identify disrupted pathways (e.g., fatty acid synthesis) .
- In Vivo Efficacy: Test in murine infection models with bioluminescent pathogens to correlate PK/PD parameters (AUC/MIC) with survival outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
